Vanadic acid (H6V10O28)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Vanadic acid is a complex polyvanadate compound that consists of multiple vanadium atoms coordinated with oxygen and hydrogen. It is typically encountered in acidic solutions where vanadium is present in its highest oxidation state (+5). The structure of vanadic acid can be described as comprising decavanadate ions, which are formed when several vanadium atoms are linked through oxygen atoms. This compound is notable for its unique properties and reactivity, which are influenced by the oxidation states of vanadium.

Vanadic acid exhibits notable biological activity, particularly in relation to its insulin-mimetic properties. Research has indicated that vanadium compounds can enhance glucose uptake in cells and may have potential therapeutic applications for diabetes management. The biological effects are attributed to the ability of vanadium to mimic insulin's action on glucose metabolism . Additionally, studies have shown that vanadic acid can influence cellular signaling pathways and may possess antioxidant properties.

The synthesis of vanadic acid typically involves the reaction of vanadium oxides with acids. Common methods include:

- Acidification of Vanadium Oxides: Vanadic acid can be synthesized by dissolving vanadium pentoxide () in strong acids such as sulfuric or hydrochloric acid:

- Electrochemical Methods: Electrochemical techniques can also be employed to produce vanadic acid from vanadium salts by applying an electric current in an acidic medium .

Vanadic acid has several applications across different fields:

- Catalysis: It is used as a catalyst in organic reactions and industrial processes, particularly in the production of sulfuric acid where vanadium pentoxide facilitates the oxidation of sulfur dioxide to sulfur trioxide .

- Chemical Synthesis: Vanadic acid serves as a precursor for synthesizing various vanadium-containing compounds and coordination complexes used in materials science and nanotechnology.

- Biological Research: Its insulin-mimetic properties make it a subject of interest in diabetes research, exploring its potential as a therapeutic agent .

Interaction studies involving vanadic acid often focus on its reactivity with biological molecules and other chemical species. Research indicates that:

- Metal Complexation: Vanadic acid can form complexes with proteins and nucleic acids, influencing their structure and function.

- Redox Interactions: The redox behavior of vanadic acid allows it to interact with various biological reductants, impacting cellular redox states and signaling pathways

Vanadic acid shares similarities with several other oxoacids and coordination complexes. Notable compounds include:

Compound Name Chemical Formula Unique Features Phosphoric Acid Contains phosphorus; widely used in fertilizers. Molybdic Acid Related to molybdenum; used as a catalyst. Tungstic Acid Contains tungsten; important in catalysis. Silicic Acid Contains silicon; relevant in geology and materials. Uniqueness of Vanadic Acid

Vanadic acid is unique due to its complex structure involving multiple vanadium atoms linked through oxygen, leading to distinctive chemical behaviors not seen in simpler oxoacids. Its ability to exist in various oxidation states allows for diverse reactivity patterns that are exploited in both industrial applications and biological systems.

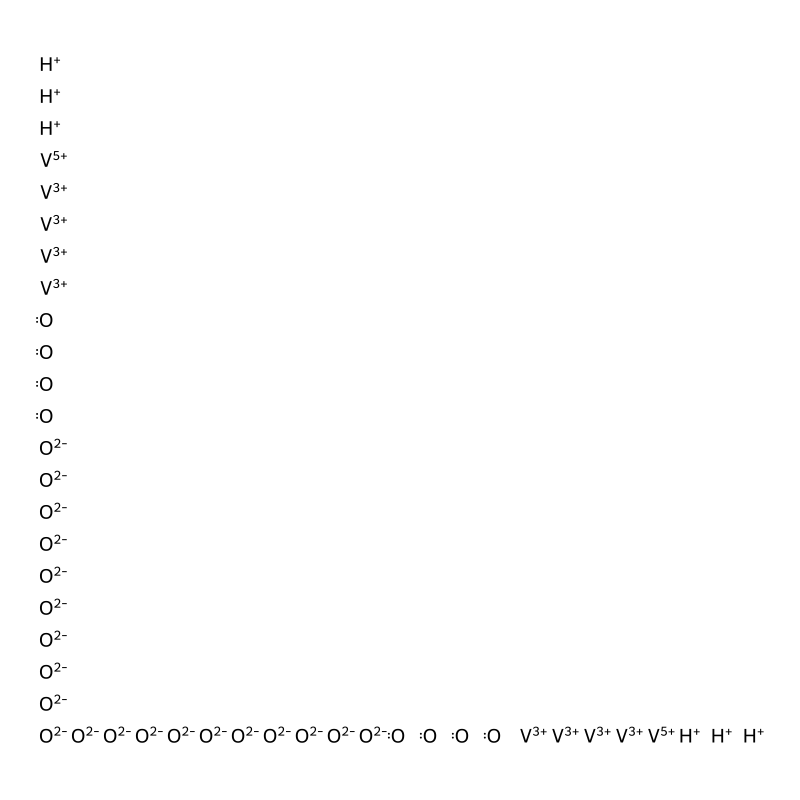

Vanadic acid, with the molecular formula H6V10O28, exhibits a sophisticated molecular architecture centered around the decavanadate framework [4]. The compound possesses a molecular weight of 963.43 grams per mole and represents a polyoxometalate composed of ten vanadium atoms coordinated with oxygen atoms in a highly condensed structure [2]. The decavanadate ion [V10O28]6− forms the core structural unit of vanadic acid and exhibits D2h symmetry, which represents the idealized molecular symmetry despite some deviations in actual crystal structures [4] [38].

The fundamental architectural arrangement consists of ten fused VO6 octahedra organized in a rectangular array [4]. These octahedra share edges and vertices to form a stable cluster configuration that defines the overall geometry of the decavanadate framework [4]. The structural organization follows a pattern where the ten vanadium centers are arranged to maximize stability while maintaining the characteristic polyoxometalate geometry [16].

The decavanadate framework demonstrates a centrosymmetric arrangement with approximate D2h symmetry, though actual crystallographic studies reveal slight deviations from perfect symmetry due to crystal packing effects and protonation patterns [38] [39]. The molecular architecture can be visualized as two pentavanadate units connected through shared oxygen bridges, creating the characteristic decameric structure [4].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | H6V10O28 | [2] |

| Molecular Weight | 963.43 g/mol | [2] |

| Idealized Symmetry | D2h | [4] |

| Number of VO6 Octahedra | 10 | [4] |

| Core Framework Charge | [V10O28]6− | [4] |

Coordination Environments of Vanadium Centers

The coordination environments within the decavanadate structure of vanadic acid reveal distinct types of vanadium centers, each characterized by specific geometric arrangements and bonding patterns [4]. The decavanadate anion contains three sets of equivalent vanadium atoms that exhibit different coordination environments depending on their position within the cluster framework [4].

The central region of the decavanadate framework contains two central VO6 octahedra designated as Vc centers [4]. These central vanadium atoms maintain regular octahedral coordination geometry with six oxygen atoms arranged at approximately equal distances [4]. The peripheral regions contain four each of two distinct types of vanadium centers: Va and Vb positions, which exhibit tetragonal-pyramidal VO5 coordination geometries [4].

All vanadium atoms in vanadic acid maintain the +5 oxidation state, as confirmed through bond valence sum calculations and structural analysis [7] [33]. The coordination sphere of each vanadium center includes both terminal oxo groups and bridging oxygen atoms that connect to adjacent vanadium centers within the framework [33].

The distortion indices for individual VO6 octahedra in decavanadate structures typically range between 7.6% and 9.9%, indicating significant deviation from perfect octahedral geometry [33]. These distortions arise from the requirements of cluster formation and the varying bond lengths to different types of oxygen atoms within the structure [33].

| Vanadium Center Type | Coordination Number | Geometry | Typical Distortion Index |

|---|---|---|---|

| Central (Vc) | 6 | Octahedral | 8-10% |

| Peripheral (Va, Vb) | 5 | Tetragonal-pyramidal | 7-9% |

| Oxidation State | +5 | All positions | Confirmed by BVS |

Oxygen Binding Patterns in the Decavanadate Structure

The oxygen binding patterns in vanadic acid display remarkable complexity, with seven distinct types of oxygen environments identified within the decavanadate framework [4]. These oxygen atoms can be categorized based on their coordination numbers and bonding arrangements with vanadium centers [4].

Terminal oxygen atoms, designated as type F and G, form short vanadyl bonds with individual vanadium centers [4]. The terminal vanadium-oxygen bond distances typically range from 1.593(4) to 1.621(4) Ångströms, representing the shortest and strongest bonds within the structure [33] [36]. These terminal oxo groups point outward from the cluster surface and contribute significantly to the chemical reactivity of the decavanadate framework [36].

Bridging oxygen atoms exhibit more complex coordination patterns, with some oxygen atoms (type A) coordinating to six vanadium centers simultaneously [4]. This hexacoordinated oxygen phenomenon represents a unique structural feature of the decavanadate framework [4]. Type B oxygen atoms bridge three vanadium centers, while types C, D, and E span edges between pairs of vanadium centers [4].

The bond distances for bridging oxygen atoms vary considerably based on their coordination environment [7] [33]. Doubly coordinated oxygen atoms exhibit V-O distances ranging from 1.678(4) to 2.071(4) Ångströms [33]. Triply coordinated oxygen atoms show bond lengths between 1.923(4) and 2.046(3) Ångströms, while hexacoordinated oxygen atoms display the longest distances, ranging from 2.090(3) to 2.355(4) Ångströms [7].

| Oxygen Type | Coordination Number | Bond Distance Range (Å) | Structural Role |

|---|---|---|---|

| Terminal (F, G) | 1 | 1.593-1.621 | Vanadyl groups |

| μ2-Bridging (C, D, E) | 2 | 1.678-2.071 | Edge-sharing |

| μ3-Bridging (B) | 3 | 1.923-2.046 | Three-center bridges |

| μ6-Central (A) | 6 | 2.090-2.355 | Central coordination |

Six-Coordinated Central Oxygen Phenomenon

The six-coordinated central oxygen phenomenon represents one of the most distinctive structural features of the decavanadate framework in vanadic acid [4] [28]. This unique coordination environment involves specific oxygen atoms (type A) that simultaneously coordinate to six different vanadium centers within the cluster structure [4].

The hexacoordinated oxygen atoms occupy central positions within the decavanadate framework and serve as crucial structural elements that stabilize the overall cluster geometry [28]. These oxygen centers exhibit the longest V-O bond distances within the structure, typically ranging from 2.090(3) to 2.355(4) Ångströms, reflecting the geometric constraints of coordinating to multiple vanadium centers [7].

The electronic structure implications of six-coordinated oxygen are significant for understanding the stability and reactivity of the decavanadate framework [28]. The central oxygen atoms participate in extended conjugation effects throughout the cluster, contributing to the overall electronic delocalization that characterizes polyoxometalate systems [28].

Theoretical calculations have demonstrated that the presence of six-coordinated oxygen atoms significantly influences the molecular orbital structure of the decavanadate cluster [28]. The central oxygen atoms contribute p-orbitals that interact with the d-orbitals of the surrounding vanadium centers, creating a complex electronic network that extends throughout the framework [28].

The geometric requirements for six-fold coordination impose specific constraints on the overall cluster geometry, contributing to the characteristic rectangular arrangement of the decavanadate framework [4]. This coordination pattern distinguishes decavanadates from other polyoxometalate structures and represents a fundamental structural motif in vanadium-based cluster chemistry [28].

Crystallographic Analysis of Vanadic Acid Derivatives

Crystallographic studies of vanadic acid derivatives have provided detailed structural information through single-crystal X-ray diffraction analysis [21] [22]. Various decavanadate compounds crystallize in different space groups, with triclinic and monoclinic systems being most commonly observed [21] [24].

Representative crystallographic data for decavanadate derivatives show significant variations in unit cell parameters [21] [22]. For example, (C4N2H7)4(C6N2H10)V10O28·2H2O crystallizes in the triclinic system with space group P-1, exhibiting unit cell parameters of a = 11.200(5) Å, b = 12.056(9) Å, c = 20.511(7) Å, α = 73.40(4)°, β = 84.67(3)°, γ = 63.51(5)°, and volume V = 2373.7(1) ų [21].

The crystallographic analysis reveals that decavanadate clusters typically organize into layered structures parallel to specific crystallographic planes [21] [7]. In many structures, the layers of decavanadate groups, organic cations, and water molecules stack parallel to planes such as (010) or (011), depending on the specific compound composition [21] [7].

Monoclinic structures have also been characterized, such as [Mn(H2O)6]2[N(CH3)4]2[V10O28]·2H2O, which crystallizes in space group P21/n with unit cell parameters a = 9.1499(5) Å, b = 12.8725(7) Å, c = 18.625(1) Å, β = 92.252(1)°, and V = 2192.0(2) ų [24].

The cohesion of crystal structures is typically maintained through extensive hydrogen bonding networks involving N-H···O, O-H···O interactions, and van der Waals forces [21] [7]. These intermolecular interactions create three-dimensional supramolecular architectures that stabilize the overall crystal structure [21].

| Compound | Space Group | Unit Cell Parameters | Volume (ų) |

|---|---|---|---|

| (C4N2H7)4(C6N2H10)V10O28·2H2O | P-1 | a=11.200, b=12.056, c=20.511 Å | 2373.7 |

| [Mn(H2O)6]2[N(CH3)4]2[V10O28]·2H2O | P21/n | a=9.150, b=12.873, c=18.625 Å | 2192.0 |

Comparative Structural Analysis with Related Polyoxovanadates

The structural characteristics of vanadic acid can be meaningfully compared with other polyoxovanadate systems to understand the unique features of the decavanadate framework [25] [26]. Polyoxovanadates demonstrate remarkable structural diversity, with vanadium capable of adopting tetrahedral [VO4], square pyramidal [VO5], or octahedral [VO6] coordination geometries [25].

The decavanadate structure in vanadic acid represents a classical example of VO6-based polyoxometalate architecture, similar to traditional molybdenum and tungsten polyoxometalates [25]. However, the lower oxidation state accessibility of vanadium compared to molybdenum or tungsten introduces unique structural possibilities and typically results in higher molecular charges [25].

Comparative analysis with hexavanadate systems reveals significant structural differences [26]. Hexavanadates often adopt cyclic arrangements with boat or chair conformations, contrasting with the rectangular array characteristic of decavanadates [26]. The [V6O19]8− Lindqvist structure, for example, carries a much higher negative charge compared to the [V10O28]6− decavanadate framework [25].

Higher nuclearity polyoxovanadates, such as V12, V14, V16, and V18 systems, typically adopt spherical or cage-like architectures that differ fundamentally from the compact rectangular geometry of decavanadates [12] [25]. These larger clusters often incorporate template anions or neutral molecules within their cavities, representing a host-guest chemistry that is not characteristic of decavanadate structures [25].

The V16 stoichiometry represents a particularly interesting comparison, as these systems typically consist of assemblies of smaller units rather than the unified framework observed in decavanadates [12]. The V16 species often exhibit ball-shaped architectures built from 16 VO5 square pyramids, contrasting sharply with the edge-shared VO6 octahedral arrangement in decavanadates [12].

Mixed-valence polyoxovanadates containing both V(IV) and V(V) centers demonstrate different structural motifs compared to the all-V(V) decavanadate framework of vanadic acid [15] [30]. These systems often exhibit more complex electronic structures and magnetic properties due to the presence of unpaired electrons on V(IV) centers [30].

| Polyoxovanadate Type | Nuclearity | Geometry | Charge | Key Structural Features |

|---|---|---|---|---|

| Decavanadate | V10 | Rectangular | [V10O28]6− | Edge-shared VO6 octahedra |

| Hexavanadate | V6 | Cyclic | [V6O19]8− | Boat/chair conformations |

| Lindqvist | V6 | Octahedral | [V6O19]8− | Corner-shared octahedra |

| Spherical clusters | V12-V18 | Cage-like | Variable | Host-guest chemistry |

| Mixed-valence | Variable | Complex | Variable | V(IV)/V(V) combinations |

Vanadic acid (H₆V₁₀O₂₈) exhibits distinctive spectroscopic signatures that reflect its unique decavanadate structure comprising ten vanadium centers in the pentavalent oxidation state. The compound displays characteristic absorption and vibrational features across multiple spectroscopic techniques, providing crucial insights into its molecular structure and electronic properties [1] [2].

Infrared Spectroscopy: The Fourier-transform infrared spectrum of vanadic acid reveals several prominent absorption bands that correspond to different vanadium-oxygen vibrational modes. The most intense feature appears at 966 cm⁻¹, attributed to the stretching vibration of terminal vanadium-oxygen bonds (V=O groups) [3]. Additional significant bands occur at 837 cm⁻¹, 750 cm⁻¹, and 588 cm⁻¹, which are assigned to various vanadium-oxygen and vanadium-oxygen-vanadium stretching and bending vibrations within the decavanadate framework [3]. The band at 825 cm⁻¹ is specifically attributed to V-O-V bridge vibrations [4], while absorptions in the 640-400 cm⁻¹ region correspond to lattice vibrations [4].

Raman Spectroscopy: Resonance Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to specific molecular vibrations. The Raman spectrum of decavanadate shows distinct features at 972 cm⁻¹ and 1001 cm⁻¹, corresponding to vanadium-oxygen stretching modes [1]. These high-frequency modes contain primarily V-O stretching character, with the computational model reproducing experimental frequencies within 10 cm⁻¹ [1]. The appearance of these bands in the Raman spectrum is enhanced due to coupling with electronic transitions, particularly ligand-to-metal charge transfer processes [1].

Nuclear Magnetic Resonance Spectroscopy: The ⁵¹V NMR spectrum of vanadic acid provides definitive evidence for the presence of three magnetically distinct vanadium environments within the decavanadate structure [5] [6]. These three signals, designated as Vₐ, Vᵦ, and Vᶜ, reflect the different coordination environments of vanadium atoms in the decavanadate framework [5]. The chemical shifts of these environments are sensitive to protonation states, allowing for the characterization of different protonated forms of the decavanadate anion [7].

Electronic Absorption Spectroscopy: The ultraviolet-visible spectrum of vanadic acid exhibits characteristic absorption bands at 360 nm and 400 nm, which are responsible for the distinctive yellow-orange coloration of decavanadate solutions [8]. These transitions are attributed to ligand-to-metal charge transfer processes, specifically involving oxygen-to-vanadium electron transfer [1]. The electron density difference mapping indicates contributions from all oxo ligands except for specific terminal oxygen atoms, providing insight into the electronic structure of the decavanadate cluster [1].

Electrochemical Behavior

The electrochemical properties of vanadic acid are characterized by complex multi-electron redox processes involving sequential reduction and oxidation of vanadium centers. These processes are fundamental to understanding the compound's behavior in various chemical and biological systems [3] [9] [10].

Acid-Base Properties and Protonation States

Vanadic acid demonstrates complex acid-base behavior with multiple protonation equilibria that significantly influence its chemical and biological properties. The compound exists in various protonation states depending on solution pH and concentration conditions [12] [7] [13].

Protonation Equilibria: The decavanadate anion can accept multiple protons, forming a series of protonated species: V₁₀O₂₈⁶⁻, HV₁₀O₂₈⁵⁻, H₂V₁₀O₂₈⁴⁻, and H₃V₁₀O₂₈³⁻ [7]. The protonation process follows sequential equilibria with pKₐ values estimated at approximately 6.1, 3.6, and 1.2 for the first, second, and third protonation steps, respectively [12]. These values indicate that decavanadate is most stable in the pH range of 4-7, with the fully deprotonated form predominating under basic conditions and progressively protonated forms becoming dominant as pH decreases [7].

Protonation Sites: Bond valence calculations and spectroscopic studies indicate that protonation preferentially occurs at bridging oxygen atoms rather than terminal oxo ligands [12]. The doubly and triply bridged oxygen atoms (designated as Oᵦ and Oᶜ) exhibit higher basicity compared to terminal oxygens, making them more susceptible to protonation [12]. Infrared spectroscopy confirms the presence of protonated forms through the appearance of broad O-H stretching bands at approximately 3000 cm⁻¹ [1].

Structural Consequences: Protonation of the decavanadate anion leads to measurable changes in vanadium-oxygen bond distances and affects the overall stability of the cluster [12]. Protonated oxygen atoms exhibit lengthened V-O distances due to the removal of negative charge, and this effect can induce trans-effects in the coordination environment [12]. These structural modifications are detectable through vibrational spectroscopy, with systematic shifts in V-O stretching frequencies upon protonation [1].

Solution Speciation: The relative populations of different protonation states depend on both pH and total vanadium concentration. At vanadium concentrations above 1 mM and pH values between 2-6, decavanadate species predominate, with the specific protonation state determined by the solution pH [7] [11]. Nuclear magnetic resonance spectroscopy can be used to monitor these speciation changes, as each protonation state exhibits characteristic ⁵¹V NMR chemical shifts [7].

Solubility Parameters in Various Media

The solubility behavior of vanadic acid varies significantly across different solvent systems, reflecting the compound's ionic nature and hydrogen bonding capabilities. Understanding these solubility parameters is crucial for applications in synthesis, catalysis, and biological systems [8] [14].

Aqueous Solubility: Vanadic acid exhibits high solubility in water, forming stable solutions at concentrations up to several millimolar ranges [8]. The aqueous solubility is pH-dependent, with maximum stability observed in the pH range of 4-7 where the decavanadate structure is most stable [7] [11]. At pH values outside this range, the compound either dissociates into smaller vanadate species (at high pH) or precipitates as vanadium pentoxide (at very low pH) [8].

Organic Solvent Compatibility: The solubility of vanadic acid in organic solvents is generally limited due to its highly ionic nature. However, the compound shows some solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) [15]. The solubility in organic media can be enhanced through the formation of organic salts with appropriate counter-cations or through complexation with organic ligands [16] [17].

Mixed Solvent Systems: In mixed aqueous-organic solvent systems, the solubility and stability of vanadic acid depend on the ratio of organic to aqueous components and the specific organic solvent employed [18]. Polar protic solvents such as methanol and ethanol can accommodate vanadic acid to some extent, particularly when buffer systems are present to maintain appropriate pH conditions [18].

Temperature Effects: The solubility of vanadic acid generally increases with temperature, following typical behavior for ionic compounds [14]. However, elevated temperatures can also promote decomposition of the decavanadate structure, leading to formation of smaller vanadate species or precipitation of vanadium oxides [8]. The kinetics of decomposition in solution have been studied extensively, with half-life times of 9-11 hours reported at 25°C in physiological media [14].

Thermal Stability and Decomposition Pathways

The thermal behavior of vanadic acid involves multiple decomposition stages, each characterized by specific weight losses and structural transformations. Understanding these thermal processes is essential for storage, handling, and potential applications of the compound [19] [20] [21].

Dehydration Process: The initial thermal decomposition stage occurs between 25-150°C and involves the loss of coordinated and crystallization water molecules [19]. This process typically accounts for approximately 11.8% weight loss, corresponding to the removal of water molecules associated with the decavanadate structure [19]. The dehydration is generally reversible under appropriate humidity conditions, allowing for rehydration of the anhydrous compound [20].

Structural Decomposition: The second major thermal event occurs in the temperature range of 150-500°C, involving the decomposition of the organic components and partial breakdown of the decavanadate framework [19]. This stage is characterized by a cumulative weight loss of approximately 29.8%, corresponding to the loss of organic ligands and further dehydration [19]. During this phase, the decavanadate structure may undergo partial depolymerization to form smaller vanadate species [20] [22].

Framework Collapse: At temperatures above 500°C, the decavanadate framework undergoes complete decomposition, resulting in the formation of vanadium pentoxide (V₂O₅) and other metal oxides [19] [20]. This final decomposition stage accounts for the remaining weight loss, typically around 2-3% of the total mass [19]. The final products are primarily crystalline V₂O₅ with possible traces of other vanadium oxide phases depending on the specific counter-cations present [20].

Kinetic Analysis: Thermal decomposition kinetics of vanadic acid compounds have been studied using various analytical methods, including thermogravimetric analysis coupled with differential scanning calorimetry [19]. The activation energies for different decomposition stages vary, with the dehydration process generally exhibiting lower activation barriers compared to structural decomposition [21]. The decomposition pathways and kinetics can be influenced by factors such as heating rate, atmosphere (inert versus oxidizing), and the presence of specific counter-cations [20].

Redox Properties and Vanadium Oxidation States

Vanadic acid exhibits rich redox chemistry due to the multiple accessible oxidation states of vanadium, ranging from +2 to +5. These redox properties are fundamental to the compound's catalytic, biological, and electrochemical applications [23] [24] [25].

Oxidation State Distribution: In vanadic acid, vanadium exists predominantly in the +5 oxidation state, forming the stable decavanadate structure [24]. However, under reducing conditions or in the presence of biological reductants, partial reduction to V(IV) can occur, leading to mixed-valence species [9] [26]. Electron paramagnetic resonance spectroscopy has been used to detect and characterize these reduced vanadium centers [27].

Standard Redox Potentials: The formal potential for the V(V)/V(IV) couple in vanadic acid is approximately +0.76 V versus the standard calomel electrode in 1 M sulfuric acid [10]. Sequential reduction processes involve the V(IV)/V(III) couple at approximately +0.34 V and the V(III)/V(II) couple at -0.26 V [28] [29]. These potentials indicate that V(V) species are moderate oxidizing agents, while lower oxidation states are progressively more reducing [24].

Color Changes: Each vanadium oxidation state in vanadic acid systems exhibits characteristic colors: V(V) appears yellow, V(IV) blue, V(III) green, and V(II) purple or violet [30] [24] [28]. These color changes provide a visual indicator of redox processes and have been utilized in educational demonstrations and analytical applications [31] [32]. The colors arise from d-d electronic transitions that are characteristic of each oxidation state [24].

Redox Reactivity: Vanadic acid can undergo both oxidation and reduction reactions depending on the chemical environment [23]. In the presence of reducing agents such as zinc metal, systematic reduction through all accessible oxidation states can be achieved [30] [28]. Conversely, oxidizing agents can regenerate the V(V) state from lower oxidation states [31]. The compound's redox behavior is pH-dependent, with acidic conditions generally favoring the stability of higher oxidation states [24].

Biological Redox Processes: In biological systems, vanadic acid can interact with cellular reductants such as glutathione, NADH, and ascorbic acid, leading to reduction to V(IV) species [25]. These redox processes are believed to be important for the biological activity of vanadium compounds, including their insulin-mimetic and potential therapeutic effects [8] [25]. The reduction is often accompanied by the generation of reactive oxygen species, which may contribute to both beneficial and toxic effects [8].

Role of Water Molecules in Decavanadate Chemistry

Water molecules play crucial structural and functional roles in the chemistry of vanadic acid, influencing its stability, reactivity, and biological properties. These interactions range from direct coordination to the vanadium centers to hydrogen bonding with the polyoxometalate framework [27] [16] [33].

Structural Water: In the crystal structures of vanadic acid salts, water molecules are typically present as crystallization water, forming extensive hydrogen bonding networks that stabilize the overall structure [27] [16] [17]. These water molecules occupy specific positions in the crystal lattice and contribute to the packing efficiency and stability of the solid-state structure [33]. The number of water molecules can vary depending on crystallization conditions and the nature of counter-cations present [16].

Coordination Water: In some vanadic acid derivatives, water molecules can directly coordinate to metal centers that serve as counter-cations [27]. For example, in structures containing hexaaquametal cations such as [M(H₂O)₆]²⁺, the coordinated water molecules form bridges between different metal centers and participate in hydrogen bonding with the decavanadate anion [27] [33]. These coordination interactions influence the overall geometry and stability of the compound [27].

Hydrogen Bonding Networks: Water molecules form extensive three-dimensional hydrogen bonding networks that connect decavanadate anions, counter-cations, and other water molecules [16] [17]. These networks are responsible for the supramolecular organization of the crystal structure and contribute significantly to the thermodynamic stability of the solid phase [17]. The O-H···O hydrogen bonds typically range from 2.6 to 3.2 Å in length, indicating moderate to strong hydrogen bonding interactions [16].

Solution Behavior: In aqueous solution, water molecules participate in the hydration shell around the decavanadate anion, influencing its stability and reactivity [8]. The hydration of the decavanadate cluster affects its interaction with other species in solution and plays a role in the pH-dependent speciation equilibria [11]. Changes in water activity or the presence of competing ligands can shift these equilibria and alter the predominant vanadium species present [8].

Thermal Behavior: The loss of water molecules during thermal decomposition occurs in distinct stages, reflecting different types of water-decavanadate interactions [19]. Weakly bound crystallization water is typically lost at lower temperatures (50-150°C), while more strongly bound coordination water requires higher temperatures for removal [19] [20]. These dehydration processes can be monitored using thermal analysis techniques and provide insights into the strength of water-decavanadate interactions [19].

Purity

Exact Mass

Appearance

Storage

Dates

2: Nakai M, Watanabe H, Fujiwara C, Kakegawa H, Satoh T, Takada J, Matsushita R,

3: GARCIA-BLANCO J, PASCUAL-LEONE AM. [Differentiation of various natural amino

4: VIDIC E. [Determination of alcohol content in biological fluids by means of

5: NARASIMHA SASTRI M, BRAHMAJI RAO V, GOPALA RAO G. Volumetric estimation of

6: SASTRI MN, RAMANJANEYULU JV. Influence of hydroxycarboxylic acids on the

7: Boyland E. The precipitation and protection of vanadic acid by serum-proteins.

8: Larmuth L. On the Poisonous Activity of Vanadium in Ortho-, Meta-, and Pyro-